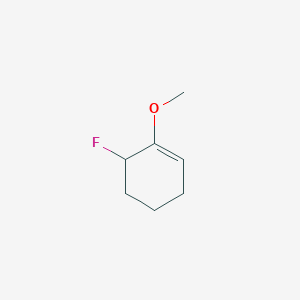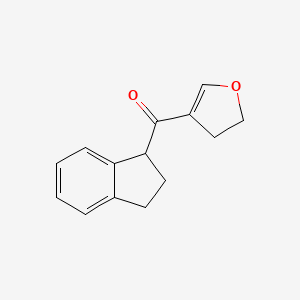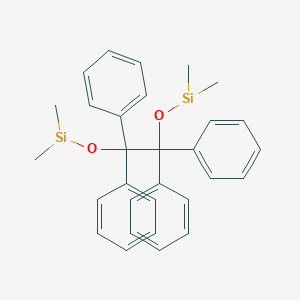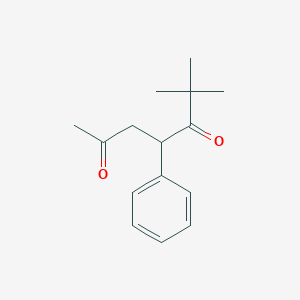
6-Fluoro-1-methoxycyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-methoxycyclohex-1-ene is an organic compound characterized by a fluorine atom and a methoxy group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methoxycyclohex-1-ene typically involves the fluorination of 1-methoxycyclohexene. One common method is the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method employs micro packed-bed reactors filled with Lewis acid catalysts, allowing for precise control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methoxycyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into 6-fluorocyclohexanol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for methoxy substitution, or lithium aluminum hydride for fluorine substitution.
Major Products Formed
Oxidation: 6-Fluorocyclohexanone or 6-fluorocyclohexanoic acid.
Reduction: 6-Fluorocyclohexanol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-1-methoxycyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methoxycyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s lipophilicity and bioavailability, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1-methylcyclohex-1-ene
- 6-Fluoro-1-ethoxycyclohex-1-ene
- 6-Fluoro-1-chlorocyclohex-1-ene
Uniqueness
6-Fluoro-1-methoxycyclohex-1-ene is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents .
Properties
CAS No. |
108161-26-8 |
|---|---|
Molecular Formula |
C7H11FO |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
6-fluoro-1-methoxycyclohexene |
InChI |
InChI=1S/C7H11FO/c1-9-7-5-3-2-4-6(7)8/h5-6H,2-4H2,1H3 |
InChI Key |
BDULKGDAGKVTKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCCC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
